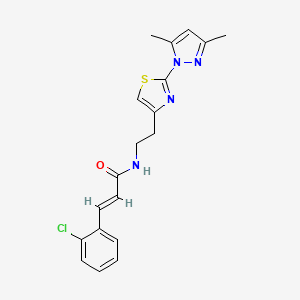
(E)-3-(2-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C19H19ClN4OS and its molecular weight is 386.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-(2-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acrylamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Structure
The compound can be broken down into its key components:
- Acrylamide backbone : Provides a platform for various substitutions.
- Chlorophenyl group : Introduces electronic effects that can influence biological activity.
- Thiazole and pyrazole moieties : Known for their diverse pharmacological properties.
Molecular Formula
The molecular formula for this compound is C19H20ClN3S.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole rings. For instance, derivatives of thiazole have shown promising results in inhibiting cancer cell proliferation. The presence of the 2-chlorophenyl group may enhance the cytotoxic effects against various cancer cell lines.
Case Study
In a study by Evren et al. (2019), novel thiazole-integrated compounds were synthesized and tested against human lung adenocarcinoma cells (A549). One derivative demonstrated significant selectivity with an IC50 value indicating potent anticancer activity, suggesting that structural modifications can lead to enhanced efficacy against cancer cells .
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for their antimicrobial properties. The presence of the thiazole ring has been correlated with increased antibacterial and antifungal activities.
Research Findings
A study reported that thiazole derivatives exhibited significant antimicrobial activity against various bacterial strains, indicating their potential use as therapeutic agents .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of cell cycle progression : By interfering with key regulatory proteins involved in cell division.
- Induction of apoptosis : Through activation of caspases and other apoptotic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The following table summarizes key findings related to structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorophenyl Group | Enhances cytotoxicity against cancer cells |
| Thiazole Moiety | Increases antimicrobial potency |
| Pyrazole Ring | Contributes to overall biological activity |
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-13-11-14(2)24(23-13)19-22-16(12-26-19)9-10-21-18(25)8-7-15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,25)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXCSYNBWFDPQO-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C=CC3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














